molecular formula C11H16ClN3S B12227378 1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine

1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine

Cat. No.: B12227378
M. Wt: 257.78 g/mol
InChI Key: YOVBKFBSDSJZFR-UHFFFAOYSA-N
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Description

1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group at position 1, a methyl group at position 4, and a thienylmethyl group attached to the nitrogen atom at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated at the nitrogen atom with ethyl iodide to introduce the ethyl group.

    Methylation: The methyl group is introduced at position 4 through a Friedel-Crafts alkylation reaction.

    Thienylmethylation: Finally, the thienylmethyl group is attached to the nitrogen atom at position 3 using a suitable thienylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various alkyl or aryl-substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thienylmethyl group could play a role in binding to hydrophobic pockets, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Similar structure but lacks the thienylmethyl group.

    1-ethyl-4-methyl-1H-pyrazol-3-amine: Similar structure but lacks the thienylmethyl group.

    1-ethyl-4-methyl-N-(2-furylmethyl)-1H-pyrazol-3-amine: Similar structure but with a furylmethyl group instead of a thienylmethyl group.

Uniqueness

1-ethyl-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is unique due to the presence of the thienylmethyl group, which can impart specific electronic and steric properties, potentially enhancing its binding affinity and selectivity in biological systems.

Properties

Molecular Formula

C11H16ClN3S

Molecular Weight

257.78 g/mol

IUPAC Name

1-ethyl-4-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15N3S.ClH/c1-3-14-8-9(2)11(13-14)12-7-10-5-4-6-15-10;/h4-6,8H,3,7H2,1-2H3,(H,12,13);1H

InChI Key

YOVBKFBSDSJZFR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=CS2)C.Cl

Origin of Product

United States

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